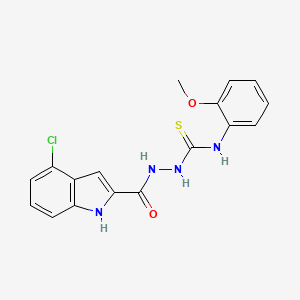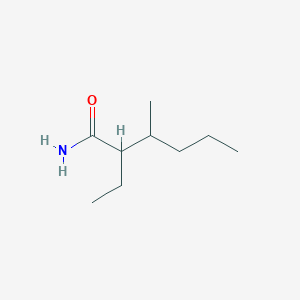![molecular formula C18H22 B14454942 [(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene CAS No. 76794-69-9](/img/structure/B14454942.png)
[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene is a chemical compound with the molecular formula C16H22 It is characterized by the presence of a tert-butyl group attached to a cyclohexene ring, which is further connected to a benzene ring via an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring with a tert-butyl group can be synthesized through the hydrogenation of 4-tert-butylcyclohexanone.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, where the cyclohexene derivative is reacted with an ethynylbenzene compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene can be compared with similar compounds such as:
4-tert-Butylcyclohexene-1-boronic acid: Similar in structure but contains a boronic acid group, making it useful in Suzuki-Miyaura cross-coupling reactions.
4-tert-Butylcyclohexene: Lacks the ethynyl and benzene groups, making it less versatile in synthetic applications.
Ethynylbenzene: Contains the ethynyl and benzene groups but lacks the cyclohexene ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
76794-69-9 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
2-(4-tert-butylcyclohexen-1-yl)ethynylbenzene |
InChI |
InChI=1S/C18H22/c1-18(2,3)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15/h4-8,11,17H,12-14H2,1-3H3 |
InChI Key |
WFGAJPZRTTZAOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=CC1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




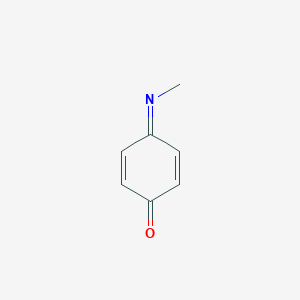
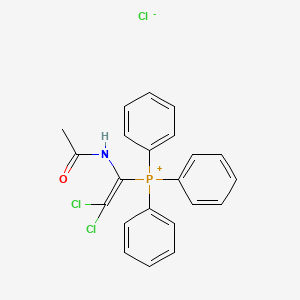
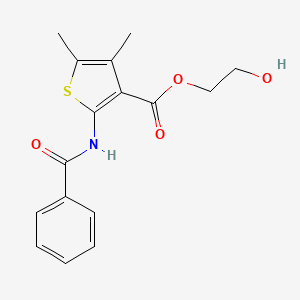
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
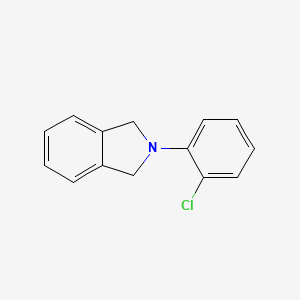
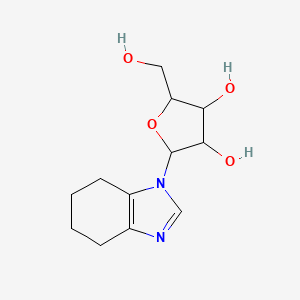
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
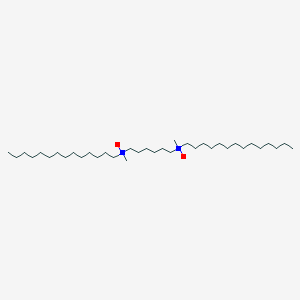
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
